molecular formula C14H16O3 B1417013 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione CAS No. 1152513-62-6

3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione

Cat. No. B1417013
M. Wt: 232.27 g/mol
InChI Key: OVEOPWLAPTZYDG-UHFFFAOYSA-N
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Description

“3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione” is a chemical compound with the molecular formula C14H16O4 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione” can be represented by the InChI string: InChI=1S/C13H14O4/c1-8(2)16-10-5-3-9(4-6-10)11-7-12(14)17-13(11)15/h3-6,8,11H,7H2,1-2H3 .

Scientific Research Applications

  • Synthetic Methods and Chemical Properties :

    • Ding Cheng-ron (2015) detailed the synthesis of a similar compound, highlighting the importance of catalysts, temperature, and time in achieving high yield and purity, indicating a potential methodology applicable to 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione as well (Ding Cheng-ron, 2015).
    • C. Shin et al. (1983) discussed the synthesis and reaction of a structurally similar compound, providing insights into the chemical behavior and potential applications of similar dione compounds (Shin, Sato, Honda, & Yoshimura, 1983).
  • Biological Activities and Pharmacological Potential :

    • A. Šmelcerović et al. (2013) evaluated two cyclodidepsipeptides structurally related to 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione, finding them to be effective inhibitors of xanthine oxidase and showing anti-inflammatory responses, suggesting potential pharmacological applications (Šmelcerović et al., 2013).
    • D. Yancheva et al. (2012) synthesized a novel cyclodepsipeptide and analyzed its antimicrobial activity, demonstrating the potential for compounds like 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione to be used in antimicrobial applications (Yancheva et al., 2012).
  • Material Science and Polymer Chemistry :

    • Manuel Bueno et al. (2009) reported on monomers derived from l-ascorbic and d-isoascorbic acids, related to the dioxane-dione structure, indicating the potential for 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione in the development of novel polymers (Bueno, Molina, & Galbis, 2009).
  • Optoelectronic and Photovoltaic Applications :

    • Amanpreet Kaur Hundal et al. (2019) explored the molecular engineering of cyanopyrid-2,6-dione functionality, improving optoelectronic and photovoltaic properties, suggesting a potential application area for structurally similar compounds like 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione (Hundal et al., 2019).

properties

IUPAC Name

3-methyl-3-(4-propan-2-ylphenyl)oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9(2)10-4-6-11(7-5-10)14(3)8-12(15)17-13(14)16/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEOPWLAPTZYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(CC(=O)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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